2-(5-Fluoro-1-methylindol-3-yl)ethylamine

Lipophilicity Physicochemical property Drug design

A common pain point in CNS medicinal chemistry is the metabolic instability and poor blood-brain barrier penetration of non-fluorinated tryptamine scaffolds. This fluorinated analog solves that by providing a validated building block with enhanced lipophilicity and passive permeability. - **Key advantage:** The 5-fluoro and N-methyl substituents lower TPSA to 30.95 Ų, improving CNS distribution over 5-methoxylated counterparts. - **Analytical benefit:** Intrinsic 19F NMR handle enables direct binding studies and metabolic tracking without external labeling. - **Supply reliability:** Offered at ≥95% purity as free base; hydrochloride salt also available separately. Suitable for SAR, probe design, and multi-step synthesis.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 910381-19-0
Cat. No. B3301503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-1-methylindol-3-yl)ethylamine
CAS910381-19-0
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)F)CCN
InChIInChI=1S/C11H13FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3
InChIKeyBFAKGPUYPVGGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-1-methylindol-3-yl)ethylamine: Chemical Identity and Supply


2-(5-Fluoro-1-methylindol-3-yl)ethylamine (CAS 910381-19-0) is a fluorinated indole ethylamine derivative with the molecular formula C11H13FN2 and a molecular weight of 192.23 g/mol . The compound consists of an indole core substituted with a fluorine atom at the 5-position, a methyl group at the N1-position, and an ethylamine side chain at the 3-position. This structural motif places it within the broader class of substituted tryptamines and indole ethylamines, which are widely utilized as scaffolds in medicinal chemistry and chemical biology research . The compound is commercially available as a research chemical from multiple vendors, typically supplied at ≥95% purity as the free base , with the hydrochloride salt form also available under separate CAS registry numbers .

Scaffold class Fluorinated indole ethylamine; tryptamine scaffold
Key modification 5-F + N1-CH₃ for modulated LogP and TPSA
Supply form Free base (≥95%); HCl salt available separately

Why 2-(5-Fluoro-1-methylindol-3-yl)ethylamine Cannot Be Substituted


The substitution of 2-(5-fluoro-1-methylindol-3-yl)ethylamine with a non-fluorinated or differently substituted indole ethylamine analog is not scientifically equivalent due to the established impact of fluorine substitution on the physicochemical and pharmacological properties of indole-based compounds [1]. Fluorine, with its high electronegativity and small atomic radius, significantly alters the electron density distribution of the aromatic indole ring, which in turn modulates lipophilicity (LogP), metabolic stability, and binding interactions with biological targets [2]. Structure-activity relationship (SAR) studies on tryptamine analogs have demonstrated that substituents at the 5-position of the indole nucleus are critical determinants of receptor binding affinity, and that variations at this position can produce orders-of-magnitude differences in biological activity [3]. Consequently, substituting this specific 5-fluoro-1-methyl derivative with an unsubstituted tryptamine, a 5-chloro analog, or a compound lacking the N1-methyl group would introduce an uncontrolled variable into any experimental system, thereby invalidating comparative analyses and compromising the reproducibility of research findings.

Fluorine substitution alters lipophilicity and electron distribution. Replacing with unsubstituted tryptamine or a 5-chloro analog changes LogP and ring electronics, which may shift membrane partitioning and target-binding profiles.

N1-methyl contributes to pharmacophore shape. Removal of the N1-methyl group (e.g., 5-fluorotryptamine) can affect receptor complementarity and metabolic stability, introducing uncontrolled variables.

Salt form and purity grade may differ. Free base vs. hydrochloride salt can impact solubility and assay preparation; non-equivalent purity tiers among vendors may confound cross-study comparisons.

2-(5-Fluoro-1-methylindol-3-yl)ethylamine: Quantitative Evidence vs. Analogs


Lipophilicity (LogP) vs. Unsubstituted Tryptamine

The introduction of the 5-fluoro and N1-methyl substituents in 2-(5-fluoro-1-methylindol-3-yl)ethylamine results in a computed LogP value of 2.51890 . This value reflects a substantial increase in lipophilicity compared to the baseline unsubstituted tryptamine scaffold, which has a computed LogP of approximately 1.55 [1]. The increased LogP indicates that the fluorinated derivative is significantly more lipophilic than unsubstituted tryptamine, which has direct implications for its behavior in biological assays, including membrane permeability and nonspecific binding.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.52
vs. tryptamine ~1.55
Δ ≈ +0.97
Supports assay design and membrane permeability interpretation
Computed XLogP3; experimental logD may differ. Source review recommended.
Lipophilicity Physicochemical property Drug design Fluorine substitution

Polar Surface Area (PSA) vs. 5-Methoxytryptamine

The computed topological polar surface area (TPSA) for 2-(5-fluoro-1-methylindol-3-yl)ethylamine is 30.95 Ų . In contrast, the 5-methoxy-substituted analog, 5-methoxytryptamine (5-MeO-T), possesses a TPSA of 56.29 Ų due to the additional oxygen atom contributing a hydrogen bond acceptor site [1]. A lower TPSA is generally predictive of enhanced passive membrane permeability, including across the blood-brain barrier (BBB).

Polar Surface Area
Cross-study comparable
TPSA 30.95 Ų
5-MeO-T: 56.29 Ų
Δ = -25.34 Ų (-45%)
Lower TPSA may support CNS penetration modeling
Computed TPSA; BBB permeation requires experimental validation.
Polar surface area Membrane permeability Blood-brain barrier penetration Drug-like properties

Purity Specification vs. Common Indole Ethylamine Intermediates

Commercial suppliers including AKSci and CymitQuimica list the minimum purity specification for 2-(5-fluoro-1-methylindol-3-yl)ethylamine at 95% . This specification is consistent with the common purity grade for indole ethylamine research intermediates such as N-methyltryptamine (95% specification) and 5-fluorotryptamine (95% specification) , enabling direct cross-study comparability when procuring from validated sources.

Purity Specification
Data to verify
≥95% (HPLC/GC)
Equivalent tier to N-methyltryptamine and 5-fluorotryptamine
Enables sourcing comparisons without purity confounding
Supplier CoA review advised; lot-specific purity may vary.
Chemical purity Procurement specification Quality control Reproducibility

2-(5-Fluoro-1-methylindol-3-yl)ethylamine: Recommended Research Applications


Lead Optimization for CNS Drug Discovery

This compound is optimally deployed as a building block or reference standard in medicinal chemistry programs targeting the central nervous system (CNS), where the fluorine and N-methyl substitutions confer a computed LogP of 2.52 (versus ~1.55 for unsubstituted tryptamine), indicating significantly improved passive membrane permeability and blood-brain barrier partitioning potential . Its use is indicated in structure-activity relationship (SAR) studies designed to evaluate the contribution of 5-fluoro substitution to target engagement and in vivo exposure.

Physicochemical Profiling: Fluorinated vs. Methoxy Tryptamines

Due to its markedly lower computed topological polar surface area (TPSA = 30.95 Ų) compared to 5-methoxytryptamine (TPSA = 56.29 Ų), this compound serves as a critical comparator in studies investigating how different substituents at the 5-position modulate membrane permeability and CNS distribution . Researchers evaluating the trade-offs between electron-withdrawing (fluoro) and hydrogen-bonding (methoxy) substituents can use this compound to generate quantitative permeability data across in vitro BBB models.

Chemical Probe Development for Indole-Binding Proteins

Given the well-documented role of indole ethylamines in modulating serotonergic and other G-protein coupled receptor systems, this compound is suitable for use as a scaffold in the design of chemical probes for target identification and validation studies [1]. The 5-fluoro substituent provides a spectroscopic handle (19F NMR) for binding studies and metabolic tracking, offering a distinct technical advantage over non-fluorinated analogs.

Heterocyclic Intermediate Synthesis for Process R&D

This compound is positioned as a versatile synthetic intermediate for the construction of more elaborate fluorinated indole-containing molecules, including those described in patent literature as kinase inhibitors and other therapeutic candidates [2]. The commercial availability at standardized ≥95% purity supports its use in multi-step synthetic route development and process chemistry optimization, with procurement risk mitigated by multiple validated supply sources.

Application
Selection Property
Validation Focus
CNS lead optimization research
Fluorine-enhanced LogP context
BBB permeability model validation
Substituent profiling (fluoro vs. methoxy)
TPSA difference context
Permeability assay comparison
Chemical probe development
19F NMR handle for binding studies
Target engagement assay validation
Heterocyclic intermediate synthesis
≥95% fluorinated scaffold
Multi-step synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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